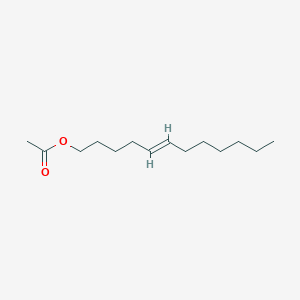
1-Acetoxy-5-dodecene, (5E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-Acetoxy-5-dodecene, (5E)- is an organic compound with the molecular formula C14H26O2. It is a type of ester formed from the reaction between 5-dodecen-1-ol and acetic acid. This compound is characterized by the presence of a double bond in the E-configuration, which means that the substituents on the double-bonded carbons are on opposite sides. This configuration can significantly influence the compound’s chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetoxy-5-dodecene, (5E)- typically involves the esterification of 5-dodecen-1-ol with acetic acid. This reaction can be catalyzed by acids such as sulfuric acid or by using acid anhydrides. The reaction is usually carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
In an industrial setting, the production of 1-Acetoxy-5-dodecene, (5E)- can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to speed up the reaction.
化学反応の分析
Types of Reactions
1-Acetoxy-5-dodecene, (5E)- can undergo various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to reduce the ester group.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetate group.
Major Products
Oxidation: Epoxides or diols.
Reduction: 5-Dodecen-1-ol.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
1-Acetoxy-5-dodecene, (5E)- has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: It can be used in studies involving pheromones and other signaling molecules.
Medicine: Research into its potential therapeutic effects or as a precursor for drug synthesis.
Industry: Used in the manufacture of fragrances and flavorings due to its pleasant odor.
作用機序
The mechanism of action of 1-Acetoxy-5-dodecene, (5E)- depends on its application. In biological systems, it may act as a pheromone, interacting with specific receptors in insects or other organisms. The molecular targets and pathways involved can vary, but typically involve binding to olfactory receptors and triggering a signaling cascade that leads to a behavioral response.
類似化合物との比較
Similar Compounds
5-Dodecen-1-ol, acetate, (Z)-: The Z-isomer of the compound, where the substituents on the double-bonded carbons are on the same side.
8-Dodecen-1-ol, acetate, (E)-: Another ester with a similar structure but with the double bond located at a different position.
9-Dodecen-1-ol, acetate, (E)-: Similar to 1-Acetoxy-5-dodecene, (5E)- but with the double bond at the 9th position.
Uniqueness
The E-configuration of 1-Acetoxy-5-dodecene, (5E)- gives it unique chemical properties compared to its Z-isomer. This configuration can affect its reactivity, boiling point, and interaction with biological receptors, making it distinct in its applications and behavior in chemical reactions.
特性
CAS番号 |
16676-97-4 |
|---|---|
分子式 |
C14H26O2 |
分子量 |
226.35 g/mol |
IUPAC名 |
[(E)-dodec-5-enyl] acetate |
InChI |
InChI=1S/C14H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h8-9H,3-7,10-13H2,1-2H3/b9-8+ |
InChIキー |
FOEWNRTZASNZJY-CMDGGOBGSA-N |
SMILES |
CCCCCCC=CCCCCOC(=O)C |
異性体SMILES |
CCCCCC/C=C/CCCCOC(=O)C |
正規SMILES |
CCCCCCC=CCCCCOC(=O)C |
Key on ui other cas no. |
16676-97-4 16676-96-3 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















